molecular formula C18H21N3O2 B2365446 1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone CAS No. 303995-87-1

1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone

Cat. No. B2365446
M. Wt: 311.385
InChI Key: HBVMKMOKFYUBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone” is a complex organic molecule. It contains a phenylpiperazino group attached to a pyrrole ring via a carbonyl group, and a propanone group attached to the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The phenylpiperazino group, the carbonyl group, and the pyrrole ring each contribute to the overall structure .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has shown that combining heterocycles like pyrrole, 1,2,4-triazole, and indole in one molecule can lead to the discovery of substances with significant biological activity. This is relevant for compounds like 1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone, as they belong to the group of aza-heterocyclic compounds often associated with new drug development (Hotsulia, 2019).

Molecular Docking Studies

  • The synthesized compounds, including those similar to the compound , have been subject to in silico molecular docking studies. These studies have shown their potential to influence the kinase activity of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase (Hotsulia, 2019).

Antimicrobial and Antimycobacterial Properties

  • Certain derivatives of 1,5-diphenylpyrrole, which are structurally related to the compound of interest, have shown promising antimycobacterial activity. This suggests potential applications in developing treatments against Mycobacterium tuberculosis and atypical mycobacteria (Biava et al., 2008).
  • Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which share some structural similarities, have been synthesized and found to possess antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Enantioselective Synthesis and Catalysis

  • Research involving compounds like (S)-1-Phenyl-1-propanol, derived from similar structures, demonstrates the potential for enantioselective synthesis, a crucial aspect in drug development and synthesis of chiral molecules (Asami et al., 2015).

properties

IUPAC Name

1-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-17(22)14-12-16(19-13-14)18(23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13,19H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVMKMOKFYUBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone

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